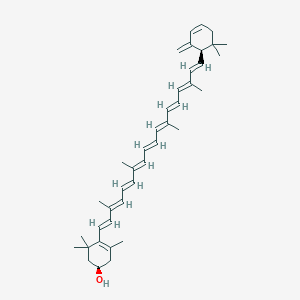![molecular formula C19H24N4O6S B1244042 N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B1244042.png)
N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide is a piperidinecarboxamide.
Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Applications
N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide is utilized in the synthesis of novel heterocyclic compounds. In a study by Abu‐Hashem et al. (2020), these compounds were explored for their cyclooxygenase inhibition and analgesic and anti-inflammatory activities, indicating potential application in medical research for pain and inflammation management.
Capillary Electrophoresis
The compound is also relevant in analytical chemistry, particularly in capillary electrophoresis. Ye et al. (2012) Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation technique for this compound and related substances, demonstrating its significance in the quality control of pharmaceuticals.
Anti-Angiogenic and DNA Cleavage Studies
In cancer research, derivatives of this compound have shown significant anti-angiogenic and DNA cleavage activities. Kambappa et al. (2017) Kambappa et al. (2017) investigated a series of derivatives and their efficacy in inhibiting in vivo angiogenesis, highlighting their potential as anticancer agents.
Antitumor Activity
Hafez et al. (2017) Hafez et al. (2017) synthesized derivatives of the compound that exhibited potent anticancer activity on various human cancer cell lines, further emphasizing its potential in oncological research.
Hydrogen Bond Studies
In the field of crystallography, the compound's derivatives have been used to study hydrogen bonding. Orozco et al. (2009) Orozco et al. (2009) analyzed the hydrogen bonding patterns in a salt-type adduct of a derivative, contributing to the understanding of molecular interactions in crystal structures.
Polyamide Synthesis
The compound has applications in polymer science as well. Hattori & Kinoshita (1979) Hattori & Kinoshita (1979) synthesized polyamides containing derivatives of the compound, illustrating its role in the development of novel polymeric materials.
Metabolism Studies
In pharmacokinetics, the compound has been studied to understand the metabolism of drugs. Gong et al. (2010) Gong et al. (2010) identified metabolites of a related compound in chronic myelogenous leukemia patients, highlighting its importance in drug development and therapy optimization.
Other Notable Applications
- The compound has been studied for its interaction with neurotransmitter receptors, which could have implications for neuroscience research Craven et al. (1994).
- In medicinal chemistry, it has been used in the synthesis of TNF-alpha converting enzyme inhibitors, indicating its potential in therapeutic applications Xue et al. (2004).
- The compound plays a role in the synthesis of new antimicrobial agents, showing its significance in addressing infectious diseases Krishnamurthy et al. (2011).
Propiedades
Fórmula molecular |
C19H24N4O6S |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O6S/c1-12-16(18(25)22-19(26)21-12)30(27,28)23-8-4-6-14(11-23)17(24)20-10-13-5-3-7-15(9-13)29-2/h3,5,7,9,14H,4,6,8,10-11H2,1-2H3,(H,20,24)(H2,21,22,25,26) |
Clave InChI |
BKTJMVLGAXUUAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC(=CC=C3)OC |
SMILES canónico |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-nitrophenyl)methylene]-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B1243960.png)
![N-butyl-8-[[2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetyl]amino]-N-methyloctanamide](/img/structure/B1243962.png)


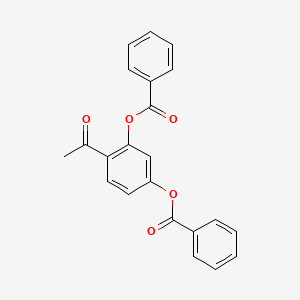
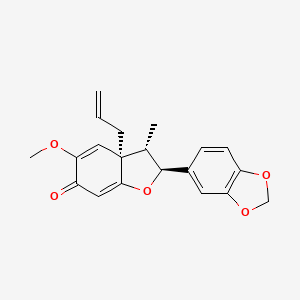
![(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(4-hydroxyphenyl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1243968.png)
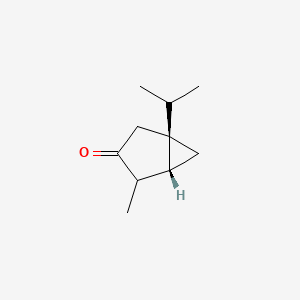
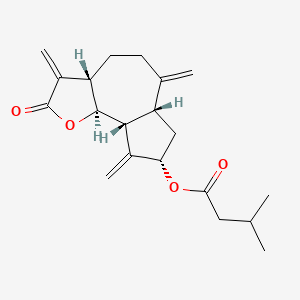
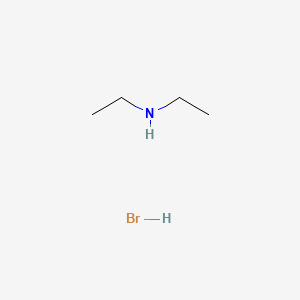


![(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione](/img/structure/B1243980.png)
